molecular formula C12H9Cl2NO2 B5544953 N-(2,5-dichlorophenyl)-2-methyl-3-furamide

N-(2,5-dichlorophenyl)-2-methyl-3-furamide

Cat. No.: B5544953
M. Wt: 270.11 g/mol
InChI Key: VMIDZGOQTBKSJB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-methyl-3-furamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a furan ring via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-methyl-3-furamide typically involves the reaction of 2,5-dichloroaniline with 2-methyl-3-furoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-methyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of N-(2,5-dichlorophenyl)-2-methyl-3-furylamine.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-methyl-3-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-methyl-3-furamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-methyl-3-furamide
  • N-(2,6-dichlorophenyl)-2-methyl-3-furamide
  • N-(3,5-dichlorophenyl)-2-methyl-3-furamide

Uniqueness

N-(2,5-dichlorophenyl)-2-methyl-3-furamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may confer distinct properties compared to other dichlorophenyl derivatives, making it a compound of particular interest in research and development.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-7-9(4-5-17-7)12(16)15-11-6-8(13)2-3-10(11)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIDZGOQTBKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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